3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide
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Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential for development as a pharmaceutical agent due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The brominated pyrazole is then reacted with 4-methylphenylbutanoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the pyrazole ring is a good leaving group and can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the de-brominated pyrazole derivative.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom and the amide group may play key roles in binding to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide
- 3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide
- 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide
Uniqueness
The presence of the bromine atom in 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s binding affinity and selectivity for its target.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O/c1-10-5-7-14(8-6-10)18-15(21)9-11(2)20-13(4)16(17)12(3)19-20/h5-8,11H,9H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVLSECWBZTSKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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